molecular formula C22H18Cl2N8O3 B11709962 (1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate

(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate

Cat. No.: B11709962
M. Wt: 513.3 g/mol
InChI Key: VDNZESPPIDEBRD-UHFFFAOYSA-N
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Description

(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate is a complex organic compound characterized by its unique structure, which includes a diazen-1-ium-1-olate group and two 4-chlorophenylcarbamoyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the 4-chlorophenylcarbamoyl groups. The final step involves the formation of the diazen-1-ium-1-olate group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have altered functional groups or additional substituents.

Scientific Research Applications

(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Chitosan: A biopolymer functionalized with various compounds for specific applications.

    Ringer’s Lactate Solution: A mixture used for medical purposes, containing compounds with similar functional groups.

Uniqueness

(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C22H18Cl2N8O3

Molecular Weight

513.3 g/mol

IUPAC Name

[5-[(4-chlorophenyl)carbamoyl]-1-methylpyrazol-4-yl]-[5-[(4-chlorophenyl)carbamoyl]-1-methylpyrazol-4-yl]imino-oxidoazanium

InChI

InChI=1S/C22H18Cl2N8O3/c1-30-19(21(33)27-15-7-3-13(23)4-8-15)17(11-25-30)29-32(35)18-12-26-31(2)20(18)22(34)28-16-9-5-14(24)6-10-16/h3-12H,1-2H3,(H,27,33)(H,28,34)

InChI Key

VDNZESPPIDEBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=[N+](C2=C(N(N=C2)C)C(=O)NC3=CC=C(C=C3)Cl)[O-])C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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